molecular formula C8H8FN3 B11814997 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine

8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B11814997
M. Wt: 165.17 g/mol
InChI Key: BBPKDGDAQXCEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Chemical Reactions Analysis

8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

These reactions can lead to the formation of various derivatives, enhancing the compound’s utility in different applications.

Scientific Research Applications

8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The presence of the fluorine atom in this compound makes it unique, providing enhanced stability and biological activity compared to its analogues.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8FN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

BBPKDGDAQXCEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)F)N

Origin of Product

United States

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